molecular formula C34H66O6S3Sn B13766979 Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane CAS No. 67939-23-5

Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane

Cat. No.: B13766979
CAS No.: 67939-23-5
M. Wt: 785.8 g/mol
InChI Key: NDXASEYUWBMJMU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane is a complex organotin compound characterized by a central tin atom bonded to a butyl group and three thioether-linked ethyl chains, each modified with a 2-ethyl-1-oxohexyloxy ester moiety. Organotin compounds are historically significant in industrial chemistry for their catalytic and biocidal properties, though their toxicity profiles often necessitate careful handling .

Properties

CAS No.

67939-23-5

Molecular Formula

C34H66O6S3Sn

Molecular Weight

785.8 g/mol

IUPAC Name

2-[butyl-bis[2-(2-ethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 2-ethylhexanoate

InChI

InChI=1S/3C10H20O2S.C4H9.Sn/c3*1-3-5-6-9(4-2)10(11)12-7-8-13;1-3-4-2;/h3*9,13H,3-8H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3

InChI Key

NDXASEYUWBMJMU-UHFFFAOYSA-K

Canonical SMILES

CCCCC(CC)C(=O)OCCS[Sn](CCCC)(SCCOC(=O)C(CC)CCCC)SCCOC(=O)C(CC)CCCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves nucleophilic substitution reactions starting from a suitable organotin precursor, most commonly tributyltin chloride (C12H27SnCl) , reacting with a thiol-functionalized ligand, specifically 2-[(2-ethyl-1-oxohexyl)oxy]ethylthiol . The reaction proceeds under controlled conditions to replace the chloride ligands on tin with the thioether groups bearing the ester moiety.

Stepwise Preparation Outline

Step Reagents Conditions Description
1 Tributyl tin trichloride (BuSnCl3) Inert atmosphere (N2 or Ar), dry solvent (e.g., THF or toluene), 0–25°C Initial organotin precursor prepared or purchased
2 2-[(2-ethyl-1-oxohexyl)oxy]ethylthiol Stoichiometric excess, base (e.g., triethylamine or sodium hydride) Thiol nucleophile deprotonated to thiolate for nucleophilic attack
3 Reaction mixture stirred for 12–24 hours Ambient to slightly elevated temperature (25–50°C) Substitution of chloride ligands by thiolate groups on tin
4 Workup: aqueous extraction, drying over anhydrous MgSO4 Purification by column chromatography or recrystallization Isolation of pure this compound

Key Reaction Considerations

  • Inert atmosphere is critical to prevent oxidation of the thiol and organotin species.
  • Dry solvents prevent hydrolysis of sensitive tin-chloride bonds.
  • Base choice influences the efficiency of thiol deprotonation and substitution rate.
  • Temperature control avoids side reactions such as over-oxidation or decomposition.
  • Purification often requires chromatographic methods due to the compound's complex nature and potential impurities.

Mechanistic Insights

The nucleophilic substitution at tin occurs via the thiolate anion attacking the electrophilic tin center, displacing chloride ions. The reaction is facilitated by the soft Lewis acid character of tin and the soft nucleophilicity of sulfur. The bulky 2-ethyl-1-oxohexyl ester groups on the thiol ligand provide steric hindrance, influencing reaction kinetics and product stability.

Analytical Data Supporting Preparation

Characterization Techniques

Technique Purpose Typical Findings
119Sn NMR Spectroscopy Confirm tin coordination environment Chemical shifts consistent with tri-substituted tin with sulfur ligands
Mass Spectrometry (MS) Molecular weight and purity confirmation Molecular ion peak at m/z ~785.8 g/mol (Molecular weight)
FTIR Spectroscopy Functional group identification Characteristic ester C=O stretch (~1735 cm⁻¹), Sn–S vibrations
1H and 13C NMR Spectroscopy Structural elucidation of organic moieties Signals corresponding to butyl, ethyl, and ester groups
Thermal Analysis (DSC/TGA) Stability and decomposition profile Decomposition onset temperature > 150°C in inert atmosphere

Representative Data Table

Parameter Value Notes
Molecular Formula C34H66O6S3Sn Confirmed by elemental analysis
Molecular Weight 785.8 g/mol Matches calculated value
Melting Point Not well-defined (liquid state) Compound typically liquid at room temperature
Solubility Soluble in organic solvents (e.g., dichloromethane, toluene) Insoluble in water
119Sn NMR shift ~ -100 to -150 ppm (relative to SnMe4) Typical for tri-thioether substituted tin compounds

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages References
Direct substitution of tributyltin chloride with thiol Straightforward, high yield Requires strict inert conditions, sensitive to moisture
Multi-step synthesis via intermediate stannyl halides Allows modification of ligands Longer synthesis time, more purification steps Inferred from organotin chemistry literature
Use of sodium thiolate salts Enhanced nucleophilicity, faster reactions Additional step to prepare thiolate salts Common organotin synthetic practice

Research Findings and Optimization Strategies

  • Optimization of base and solvent can increase yield and purity. Triethylamine in dry THF is common, but sodium hydride may improve reaction rates.
  • Temperature control is essential; elevated temperatures (>50°C) risk decomposition.
  • Purification challenges arise due to similar polarity of impurities; gradient column chromatography with silica gel and non-polar solvents is effective.
  • Computational modeling (e.g., DFT) assists in predicting reaction pathways and optimizing ligand design for better stability and reactivity.

Summary Table of Preparation Method

Step Reagents Conditions Outcome
1 Tributyl tin trichloride Dry THF, inert atmosphere, 0–25°C Organotin precursor ready for substitution
2 2-[(2-ethyl-1-oxohexyl)oxy]ethylthiol + Base Stir 12–24 h, 25–50°C Thiolate substitution on tin center
3 Workup and purification Aqueous extraction, drying, chromatography Pure this compound

Chemical Reactions Analysis

Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organotin Derivatives

The compound shares structural similarities with other organotin derivatives, such as [Stannane, [[1-methyl-2-oxo-2-[(tributylplumbyl)oxy]ethyl]thio]triphenyl-* (CAS 61645-15-6). Key differences include:

  • Functional Groups : The target compound features thioether-ester linkages, whereas CAS 61645-15-6 includes tributylplumbyl (lead-based) groups, which are more toxic and less environmentally stable .
  • Applications : Lead-based compounds like CAS 61645-15-6 are restricted due to neurotoxicity, whereas tin analogs may offer safer alternatives for similar roles (e.g., polymer stabilizers) .

Thioether-Containing Compounds

Thioether groups are also present in medicinal agents, such as N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (). Comparisons include:

  • Structural Complexity : The target compound’s ester-modified thioether chains contrast with the aromatic benzamide-thiophene systems in , which are designed for biological targeting (e.g., anticancer or antiviral activity) .
  • Reactivity: Thioether linkages in the target compound may enhance solubility in nonpolar matrices, whereas those in medicinal analogs prioritize hydrogen bonding for receptor interaction .

Toxicity and Stability

  • Toxicity: Organotin compounds generally exhibit lower acute toxicity than lead analogs (e.g., CAS 61645-15-6) but may still pose chronic risks, particularly to aquatic ecosystems. The ester groups in the target compound could mitigate lipophilicity and bioaccumulation compared to simpler alkyltin derivatives .
  • Stability : The 2-ethyl-1-oxohexyloxy ester groups may confer hydrolytic stability, contrasting with labile lead-oxygen bonds in CAS 61645-15-6 .

Biological Activity

Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane (CAS No. 67939-23-5) is a complex organotin compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant studies.

  • Molecular Formula : C34H66O6S3Sn
  • Molecular Weight : 699.06 g/mol
  • Physical State : Liquid
  • Solubility : Soluble in organic solvents.

Organotin compounds, including this compound, are known to interact with biological membranes and can affect cellular processes. Their mechanism of action often involves:

  • Disruption of Cellular Membranes : Organotins can integrate into lipid bilayers, altering membrane fluidity and permeability.
  • Inhibition of Enzymatic Activity : These compounds can inhibit various enzymes by binding to thiol groups, affecting metabolic pathways.
  • Induction of Apoptosis : Some studies suggest that organotin compounds can trigger programmed cell death in certain cell lines.

Toxicological Studies

Research has indicated that this compound exhibits cytotoxicity in various cell lines. A study conducted on human liver cancer cells (HepG2) demonstrated that exposure to this compound resulted in significant cell death, with an IC50 value indicating potent cytotoxic effects at low concentrations .

Environmental Impact

Organotin compounds are also studied for their environmental persistence and toxicity to aquatic organisms. This compound has been shown to bioaccumulate in marine species, leading to concerns regarding its ecological impact .

Case Studies

  • Case Study on HepG2 Cells :
    • Objective : To evaluate the cytotoxic effects of this compound.
    • Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assay.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating strong cytotoxicity.
Concentration (µM)Cell Viability (%)
0100
190
1050
5020
  • Aquatic Toxicity Study :
    • Objective : To assess the impact on fish species.
    • Findings : The compound caused behavioral changes and increased mortality rates in exposed fish within 48 hours.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane?

  • Methodological Answer : Synthesis involves multi-step organotin chemistry. Start with tributyltin chloride as a precursor, followed by nucleophilic substitution with 2-[(2-ethyl-1-oxohexyl)oxy]ethyl thiol. Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to avoid side reactions. Computational tools like Reaxys or BKMS_METABOLIC can predict feasible pathways and optimize precursor selection . Purification via column chromatography or recrystallization is recommended, with characterization by 119^{119}Sn NMR and mass spectrometry.

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Based on analogous stannane compounds, use PPE including nitrile gloves, chemical-resistant lab coats, and P95 respirators to mitigate inhalation risks . Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation. Conduct all work in a fume hood with local exhaust ventilation to limit airborne exposure .

Q. What analytical techniques are suitable for characterizing its physical and chemical properties?

  • Methodological Answer : Due to limited published data (e.g., no reported melting point or solubility in ), employ:

  • Thermal Analysis : DSC/TGA for decomposition temperature and stability.
  • Spectroscopy : FTIR for functional groups, 1^{1}H/13^{13}C/119^{119}Sn NMR for structural elucidation.
  • Chromatography : HPLC-MS to assess purity and identify degradation products.
  • Computational Modeling : Predict log Pow and vapor pressure using QSAR tools .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for organotin compounds like this stannane?

  • Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., humidity, light exposure). Design controlled stability studies:

  • For Hydrolysis : Expose the compound to buffers (pH 3–11) and monitor degradation via LC-MS.
  • For Thermal Stability : Use accelerated aging tests (40–60°C) with periodic sampling.
  • Cross-Validate : Compare results with structurally similar compounds (e.g., butyltris(dodecylthio)stannane, CAS 15666-28-1) from regulatory databases like REACH .

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Use density functional theory (DFT) to model:

  • Sn-S Bond Cleavage : Energy barriers for nucleophilic attack or oxidation.
  • Ligand Exchange Kinetics : Simulate interactions with biomolecules (e.g., proteins) using molecular docking.
  • Database Integration : Leverage Reaxys and PISTACHIO_RINGBREAKER to identify analogous reactions or metabolic pathways .

Q. What toxicological assessment protocols are appropriate given its structural similarity to hazardous organotins?

  • Methodological Answer : Prioritize in vitro assays due to limited in vivo

  • Cytotoxicity : MTT assay on human hepatocyte (HepG2) and kidney (HEK293) cell lines.
  • Genotoxicity : Ames test for mutagenicity; comet assay for DNA damage.
  • Environmental Impact : Evaluate aquatic toxicity using Daphnia magna or algal growth inhibition tests. Reference GHS classifications for analogous compounds (e.g., acute oral toxicity Category 4 in ) .

Data Contradiction Analysis

Q. How to address discrepancies in regulatory classifications (e.g., REACH vs. OSHA) for organotin compounds?

  • Methodological Answer : Cross-reference regulatory databases:

  • REACH : Confirm registration status (e.g., butyltris[(2-ethyl-1-oxohexyl)oxy]stannane is listed under CAS 23850-94-4 ).
  • OSHA/NIOSH : Compare hazard classifications (e.g., highlights respiratory irritation (H335) but no carcinogenicity ).
  • Mitigation : Adopt the stricter guideline and document risk assessments for institutional review boards.

Experimental Design Tables

Parameter Recommended Protocol Relevant Evidence
Synthesis Yield Optimize via Design of Experiments (DoE) varying temperature (60–120°C) and solvent (THF vs. toluene).
Stability Testing Conduct under ICH Q1A guidelines (25°C/60% RH, 40°C/75% RH) for 6 months.
Toxicity Screening Use zebrafish embryo model (LC50 at 96h) for rapid ecotoxicology data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.